Spiroplatin

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

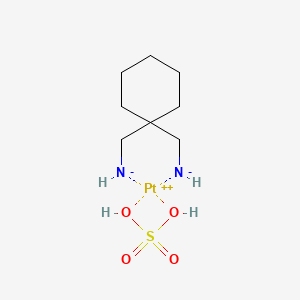

螺铂,又名水合{1,1-双(氨甲基)环己烷}硫酸铂(II),是一种第二代铂类抗癌药物。它是顺铂的类似物,顺铂是一种众所周知的化疗药物。 螺铂诱导 DNA 交联,从而抑制 DNA 复制以及 RNA 和蛋白质的合成 .

准备方法

合成路线和反应条件

螺铂的合成涉及在水性介质中使硫酸铂(II) 与 1,1-双(氨甲基)环己烷反应。 该反应通常在受控温度和 pH 条件下进行,以确保生成所需的产物 .

工业生产方法

螺铂的工业生产遵循类似的合成路线,但规模更大。 该过程涉及使用高纯度试剂和严格的质量控制措施,以确保最终产品的稳定性和有效性 .

化学反应分析

反应类型

螺铂会发生各种化学反应,包括:

氧化: 螺铂可以在特定条件下被氧化,导致形成铂的不同氧化态。

还原: 还原反应可以将螺铂转化为其较低氧化态。

常见的试剂和条件

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠和氢气等还原剂。

形成的主要产物

这些反应形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化反应可能会产生更高氧化态的铂配合物,而取代反应则会产生新的铂-配体配合物 .

科学研究应用

螺铂在科学研究中有着广泛的应用,包括:

化学: 用作研究铂基配位化学和反应机理的模型化合物。

生物学: 研究其与 DNA 和蛋白质等生物分子的相互作用。

医学: 由于其诱导 DNA 交联和抑制细胞增殖的能力,正在探索其作为潜在的抗癌药物。

工业: 用于开发新的铂基药物和材料.

作用机制

螺铂通过与 DNA 结合并在 DNA 链之间形成交联来发挥其作用。这会抑制 DNA 复制和转录,导致细胞周期停滞和凋亡。 主要分子靶点是 DNA 上的亲核位点,例如鸟嘌呤的 N7 位置 . 所涉及的途径包括激活 DNA 损伤反应机制和诱导程序性细胞死亡 .

相似化合物的比较

类似化合物

顺铂: 第一种铂类抗癌药物,以其疗效和剂量限制性毒性而闻名。

卡铂: 第二代类似物,与顺铂相比,毒性降低。

奥沙利铂: 另一种铂类药物,具有不同的活性谱和副作用.

螺铂的独特性

螺铂的独特之处在于其螺环结构,赋予其独特的理化性质。这种结构增强了它的稳定性,并可能降低了其与其他铂类药物相比的毒性。 此外,铂中心周围配体的变化提高了其作为药物的耐受性和疗效 .

生物活性

Spiroplatin is a novel platinum-based chemotherapeutic agent that has garnered attention for its potential in treating various cancers. As a derivative of cisplatin, it was designed to reduce toxicity while maintaining or enhancing anticancer efficacy. This article delves into the biological activity of this compound, supported by clinical studies, case reports, and comparative analyses with other platinum compounds.

This compound exerts its biological effects primarily through the formation of DNA cross-links, which inhibit DNA replication and transcription, leading to apoptosis in cancer cells. The unique spirocyclic structure of this compound is believed to contribute to its distinct pharmacological profile compared to traditional platinum drugs like cisplatin and carboplatin.

Key Mechanisms:

- DNA Binding : Forms covalent bonds with DNA, leading to cross-linking.

- Cell Cycle Arrest : Induces cell cycle arrest at the G2/M phase.

- Apoptosis Induction : Triggers programmed cell death through activation of apoptotic pathways.

Phase I Trials

A multicenter Phase I clinical trial investigated the safety and efficacy of this compound in 67 patients with advanced solid tumors. The study administered doses ranging from 2.5 to 40 mg/m², with the following findings:

- Maximum Tolerated Dose (MTD) : Established at 35 mg/m² for poor-risk patients and 40 mg/m² for good-risk patients.

- Toxicity Profile : Myelosuppression and renal toxicity were noted as dose-limiting factors. Proteinuria indicated glomerular and tubular damage.

- Response Rates : One complete response was observed in a breast cancer patient, while one partial response was noted in a patient with lung adenocarcinoma .

Comparative Studies

Comparative studies have evaluated the efficacy and safety of this compound against other platinum compounds:

| Compound | Efficacy | Toxicity | Notes |

|---|---|---|---|

| This compound | Moderate response rates | Renal toxicity | Effective in certain solid tumors |

| Cisplatin | High efficacy | Severe nephrotoxicity | Standard treatment for various cancers |

| Carboplatin | Effective with lower toxicity | Less nephrotoxic than cisplatin | Preferred for patients with pre-existing conditions |

Case Studies

Several case studies have highlighted the clinical utility of this compound:

- Breast Cancer Patient : A patient with metastatic breast cancer exhibited a complete response after treatment with this compound, suggesting its potential as an effective therapy in resistant cases.

- Lung Adenocarcinoma Patient : Another case reported a partial response, indicating possible effectiveness against specific lung cancers .

Research Findings

Recent research emphasizes the need for continued exploration of this compound's biological activity:

- Studies indicate that modifications in ligand structures can enhance selectivity and reduce toxicity, making this compound a candidate for further development in personalized cancer therapy .

- Investigations into its synergistic effects when combined with other agents (e.g., taxanes) are ongoing, aiming to improve overall treatment outcomes .

属性

CAS 编号 |

74790-08-2 |

|---|---|

分子式 |

C8H18N2O4PtS |

分子量 |

433.39 g/mol |

IUPAC 名称 |

[1-(aminomethyl)cyclohexyl]methanamine;platinum(2+);sulfate |

InChI |

InChI=1S/C8H18N2.H2O4S.Pt/c9-6-8(7-10)4-2-1-3-5-8;1-5(2,3)4;/h1-7,9-10H2;(H2,1,2,3,4);/q;;+2/p-2 |

InChI 键 |

XASGSSXPZXRXFL-UHFFFAOYSA-L |

SMILES |

C1CCC(CC1)(C[NH-])C[NH-].OS(=O)(=O)O.[Pt+2] |

规范 SMILES |

C1CCC(CC1)(CN)CN.[O-]S(=O)(=O)[O-].[Pt+2] |

Key on ui other cas no. |

74790-08-2 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。